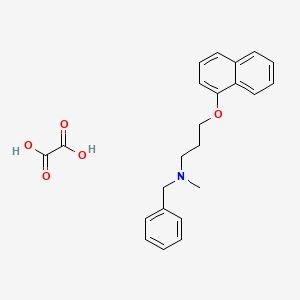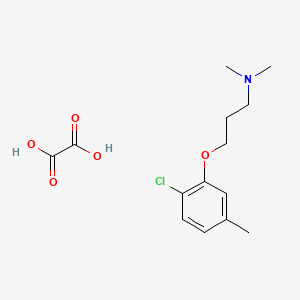
3-(2-chloro-5-methylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
描述
3-(2-chloro-5-methylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a dimethylamino propyl chain. The presence of oxalic acid further adds to its chemical complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-methylphenoxy)-N,N-dimethylpropan-1-amine typically involves the reaction of 2-chloro-5-methylphenol with N,N-dimethylpropan-1-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the production process.
化学反应分析
Types of Reactions
3-(2-chloro-5-methylphenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted phenoxy derivatives.
科学研究应用
3-(2-chloro-5-methylphenoxy)-N,N-dimethylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-chloro-5-methylphenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-chloro-5-methylphenoxyacetic acid
- 3-(2-chloro-5-methylphenoxy)propanoic acid
- 2-chloro-5-methylphenoxyethanol
Uniqueness
Compared to similar compounds, 3-(2-chloro-5-methylphenoxy)-N,N-dimethylpropan-1-amine stands out due to its unique combination of a chlorinated phenoxy group and a dimethylamino propyl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-(2-chloro-5-methylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.C2H2O4/c1-10-5-6-11(13)12(9-10)15-8-4-7-14(2)3;3-1(4)2(5)6/h5-6,9H,4,7-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDJBTBXZKSFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4041295.png)
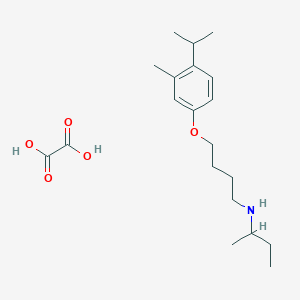
![7-(Cyclobutylmethyl)-2-[[5-(hydroxymethyl)furan-2-yl]methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4041307.png)
![N-benzyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N-methylethanamine oxalate](/img/structure/B4041312.png)
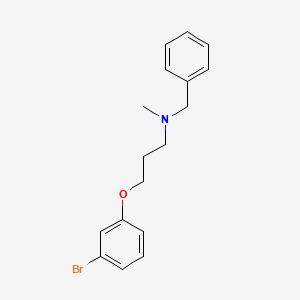
![2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4041319.png)
![4-[4-(4-Iodophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041326.png)
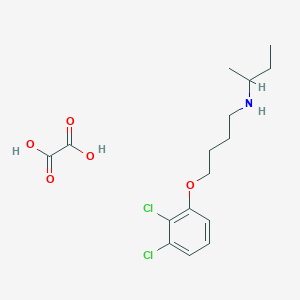
![N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine;oxalic acid](/img/structure/B4041346.png)
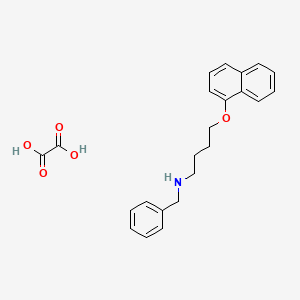
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4041360.png)
![N-[3-(4-fluorophenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4041387.png)
![N-[2-(4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4041390.png)
